![molecular formula C12H20BrNO2 B2983298 Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2137780-11-9](/img/structure/B2983298.png)
Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Scalability
An efficient scalable route for synthesizing enantiomerically pure tert-butyl derivatives related to the 7-azabicyclo[2.2.1]heptane framework has been developed, demonstrating significant improvements over original methods. This approach starts from commercially available chiral lactone, utilizing an elegant epimerization/hydrolysis step to avoid tedious purification, and has been scaled up to produce kilogram amounts with a 43% yield over nine chemical transformations (William Maton et al., 2010).
Conformational Constraints and Glutamic Acid Analogues
Research has led to the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including a glutamic acid analogue, from L-serine. This work highlights the potential for these structures in probing biological systems and peptidomimetic design (B. P. Hart & H. Rapoport, 1999).
Piperidine Scaffold Preparation
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate showcases a new scaffold for preparing substituted piperidines, achieved via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane (Rianne A. G. Harmsen et al., 2011).
Peptidomimetic Synthesis
A new method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids has been reported, serving as a foundation for generating peptidomimetics. This approach offers a streamlined route for producing these amino acid analogues, leveraging a thiolactam sulfide contraction and transannular alkylation (J. Campbell & H. Rapoport, 1996).
Safety and Hazards
The safety information available indicates that Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate may be harmful if swallowed (Hazard Statements H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should call a poison center or doctor if feeling unwell .
properties
IUPAC Name |
tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-9-4-6-12(14,8-13)7-5-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOGVESZXOAUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
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